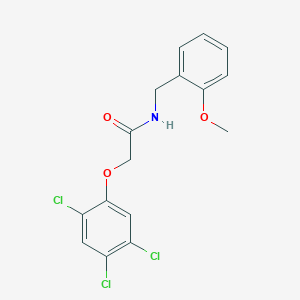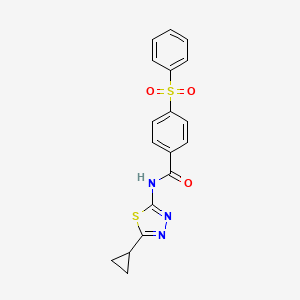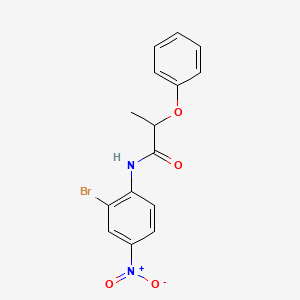![molecular formula C15H19BrN2O3 B4113165 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a piperidinecarboxamide derivative that has been synthesized using various methods.
Mecanismo De Acción
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been found to act as an inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been found to inhibit the activity of certain proteins, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation. This compound has been shown to have a high affinity for the cholinesterase enzymes, which leads to the inhibition of their activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-tumor effects, anti-inflammatory effects, and neuroprotective effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, which leads to the inhibition of their respective pathways. This compound has also been found to increase the levels of certain neurotransmitters, such as acetylcholine, which is involved in the regulation of memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high affinity for cholinesterase enzymes, which makes it a potent inhibitor of their activity. This compound is also relatively easy to synthesize, which makes it readily available for scientific research. However, this compound has some limitations, including its potential toxicity and lack of specificity for certain enzymes.
Direcciones Futuras
There are several future directions for 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide research, including the development of more specific inhibitors for cholinesterase enzymes. This compound could also be used as a potential therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammatory disorders. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit anti-tumor effects, anti-inflammatory effects, and neuroprotective effects. This compound has also been found to inhibit the activity of certain enzymes and proteins, which leads to the inhibition of their respective pathways. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide has been found to exhibit potential therapeutic applications in various fields of scientific research, including neurology, oncology, and immunology. This compound has been shown to have anti-tumor effects, anti-inflammatory effects, and neuroprotective effects. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-(4-bromophenoxy)propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-10(21-13-4-2-12(16)3-5-13)15(20)18-8-6-11(7-9-18)14(17)19/h2-5,10-11H,6-9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZQBQUEXVIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4113101.png)
![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)



![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)
![2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4113171.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)

![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)